![molecular formula C12H19Cl2N3 B2899336 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride CAS No. 227302-38-7](/img/structure/B2899336.png)
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride is a chemical compound with the molecular formula C12H17N3.2ClH and a molecular weight of 276.21 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride typically involves the reaction of 3-ethylphenol with a methylation reagent . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds and subsequent purification stages.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indole compounds.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with cellular receptors and enzymes.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, influencing various physiological processes . The compound’s effects are mediated through the activation of G-protein coupled receptors, leading to downstream signaling pathways that modulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyltryptamine (DMT): An N-methylated indoleamine derivative with hallucinogenic properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Lysergic Acid Diethylamide (LSD): A synthetic hallucinogen known for its potent effects on the central nervous system.
Uniqueness
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride is unique due to its specific chemical structure and the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it is primarily used in research settings rather than for recreational purposes.
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;;/h3-4,7-8,14H,5-6,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHVVQADHTGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
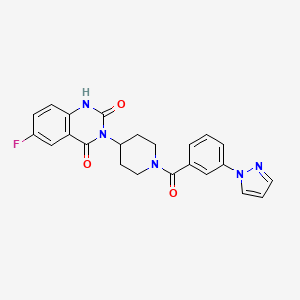
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2899254.png)
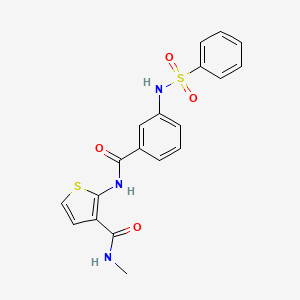

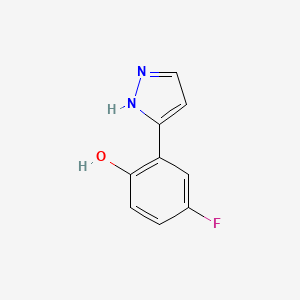
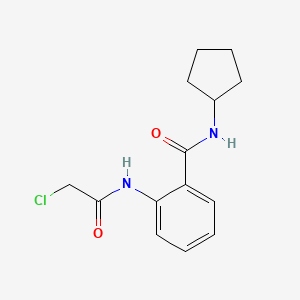
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)
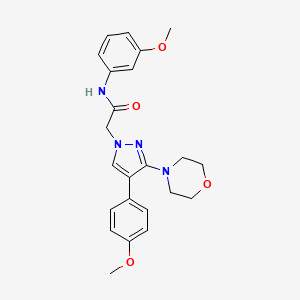
![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
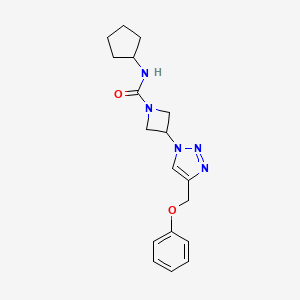
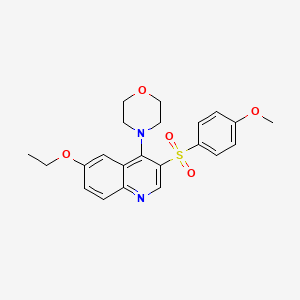
![(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2899270.png)
![2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2899275.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
